

A Comparative Guide: 3,5-Dimethyl-4-hydroxybenzaldehyde vs. Vanillin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,5-Dimethyl-4-hydroxybenzaldehyde
Cat. No.:	B108906

[Get Quote](#)

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **3,5-Dimethyl-4-hydroxybenzaldehyde** and vanillin (4-hydroxy-3-methoxybenzaldehyde), two phenolic aldehydes with distinct applications in chemical synthesis and biological research. While both compounds share a core benzaldehyde structure, their differing substitutions lead to unique chemical properties and, consequently, divergent roles in scientific applications.

Executive Summary: Vanillin is a widely studied compound with well-documented antioxidant, anti-inflammatory, and antimicrobial properties, making it a significant molecule in food science, pharmaceuticals, and therapeutics.^[1] In contrast, **3,5-Dimethyl-4-hydroxybenzaldehyde** is primarily recognized as a crucial intermediate in pharmaceutical synthesis, notably for the antiretroviral drug Etravirine.^[2] A significant gap exists in the scientific literature regarding the biological activities of **3,5-Dimethyl-4-hydroxybenzaldehyde**. While its phenolic structure suggests potential antioxidant capabilities, there is a lack of quantitative experimental data to support a direct performance comparison with vanillin in biological assays.^[3] This guide synthesizes the available data for both compounds, highlighting this disparity.

Chemical and Physical Properties

The structural differences between the two molecules—a methoxy group in vanillin versus a second methyl group in **3,5-Dimethyl-4-hydroxybenzaldehyde**—influence their physical properties, such as melting point and molecular weight.

Property	3,5-Dimethyl-4-hydroxybenzaldehyde	Vanillin
Molecular Formula	C ₉ H ₁₀ O ₂ [2]	C ₈ H ₈ O ₃ [4]
Molecular Weight	150.17 g/mol [2]	152.15 g/mol [4]
Appearance	Yellow to white solid/crystalline powder [2][5]	White to pale yellow crystalline needles/powder [6]
Melting Point	112-114 °C [2][5]	81-83 °C [6]
Boiling Point	263.9 °C at 760 mmHg [2]	285 °C [7]
Solubility	Data not readily available	Soluble in water (10 g/L), ethanol, chloroform, and ether [8]
CAS Number	2233-18-3 [2]	121-33-5 [7]

Comparative Biological Activity

Quantitative data on the biological performance of **3,5-Dimethyl-4-hydroxybenzaldehyde** is not available in the reviewed scientific literature, precluding a direct comparison with vanillin. The following sections summarize the well-documented activities of vanillin.

Antioxidant Activity

Vanillin's antioxidant capacity has been evaluated in multiple assays, although results can vary depending on the specific method used. It has shown potent activity in assays that involve hydrogen atom transfer mechanisms.[\[9\]](#) Its activity is attributed to the hydrogen-donating ability of its phenolic hydroxyl group.[\[10\]](#)

Assay Type	Vanillin: Performance Metric (IC ₅₀ / Activity)	3,5-Dimethyl-4-hydroxybenzaldehyde
DPPH Radical Scavenging	Weak activity (IC ₅₀ > 100 μ M) [11]	Data not available in reviewed literature
ABTS Radical Cation Scavenging	Potent activity (IC ₅₀ = 16.25 μ M) [11]	Data not available in reviewed literature
Oxygen Radical Absorbance Capacity (ORAC)	Potent activity reported [9] [11]	Data not available in reviewed literature

Anti-inflammatory Activity

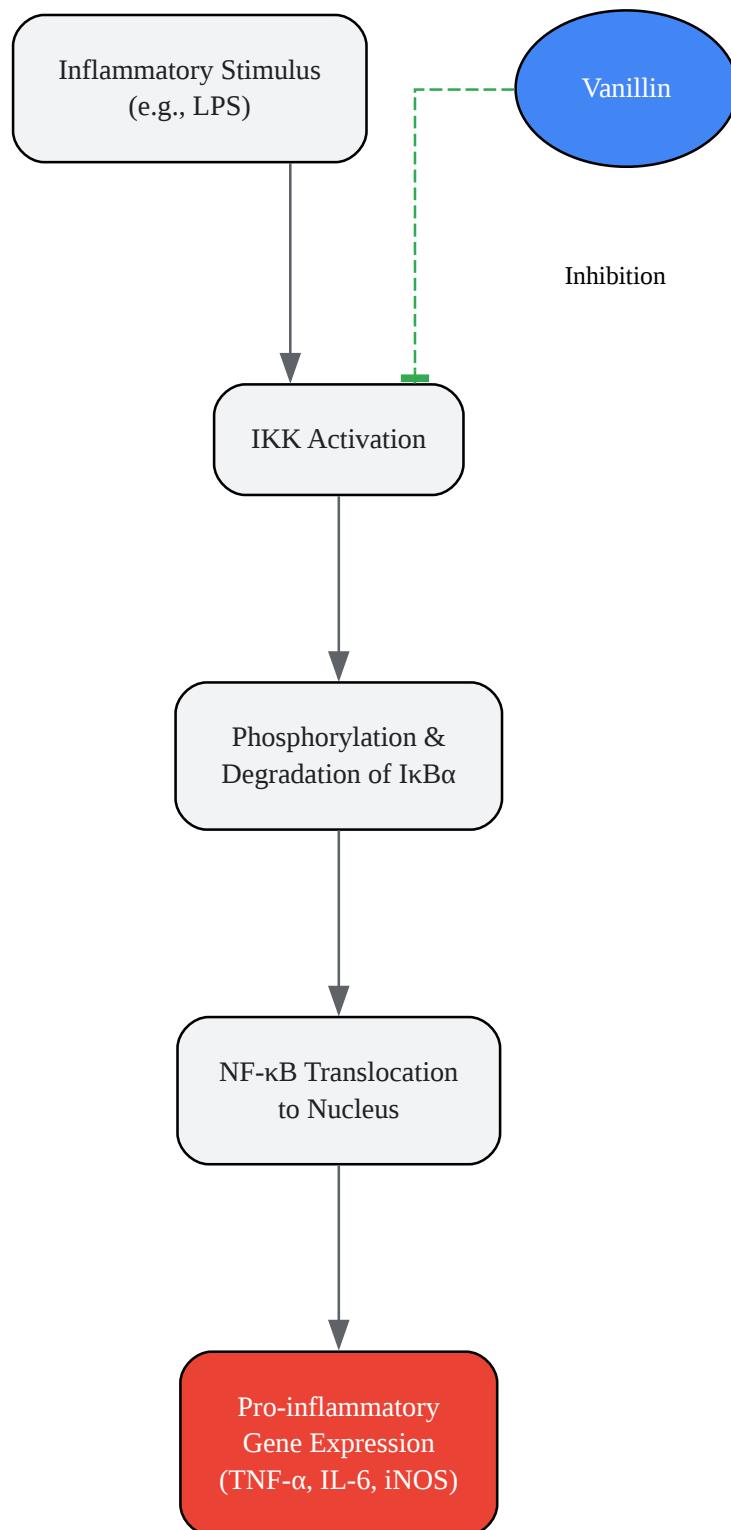
Vanillin exerts anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor κ -B (NF- κ B) and mitogen-activated protein kinase (MAPK) pathways.[\[12\]](#)[\[13\]](#) This modulation leads to a reduction in the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[\[12\]](#)[\[14\]](#)

Assay / Model	Vanillin: Key Findings	3,5-Dimethyl-4-hydroxybenzaldehyde
LPS-stimulated RAW 264.7 cells	Significant reduction in NO, TNF- α , IL-1 β , and IL-6 production [12] [14]	Data not available in reviewed literature
TNBS-induced colitis in mice	Suppressed NF- κ B activation and improved colitis features [13]	Data not available in reviewed literature
Ethanol-induced gastric ulcer in rats	Reduced levels of TNF- α , IL-1 β , IL-6, IFN- γ ; increased IL-10 [15]	Data not available in reviewed literature

Antimicrobial Activity

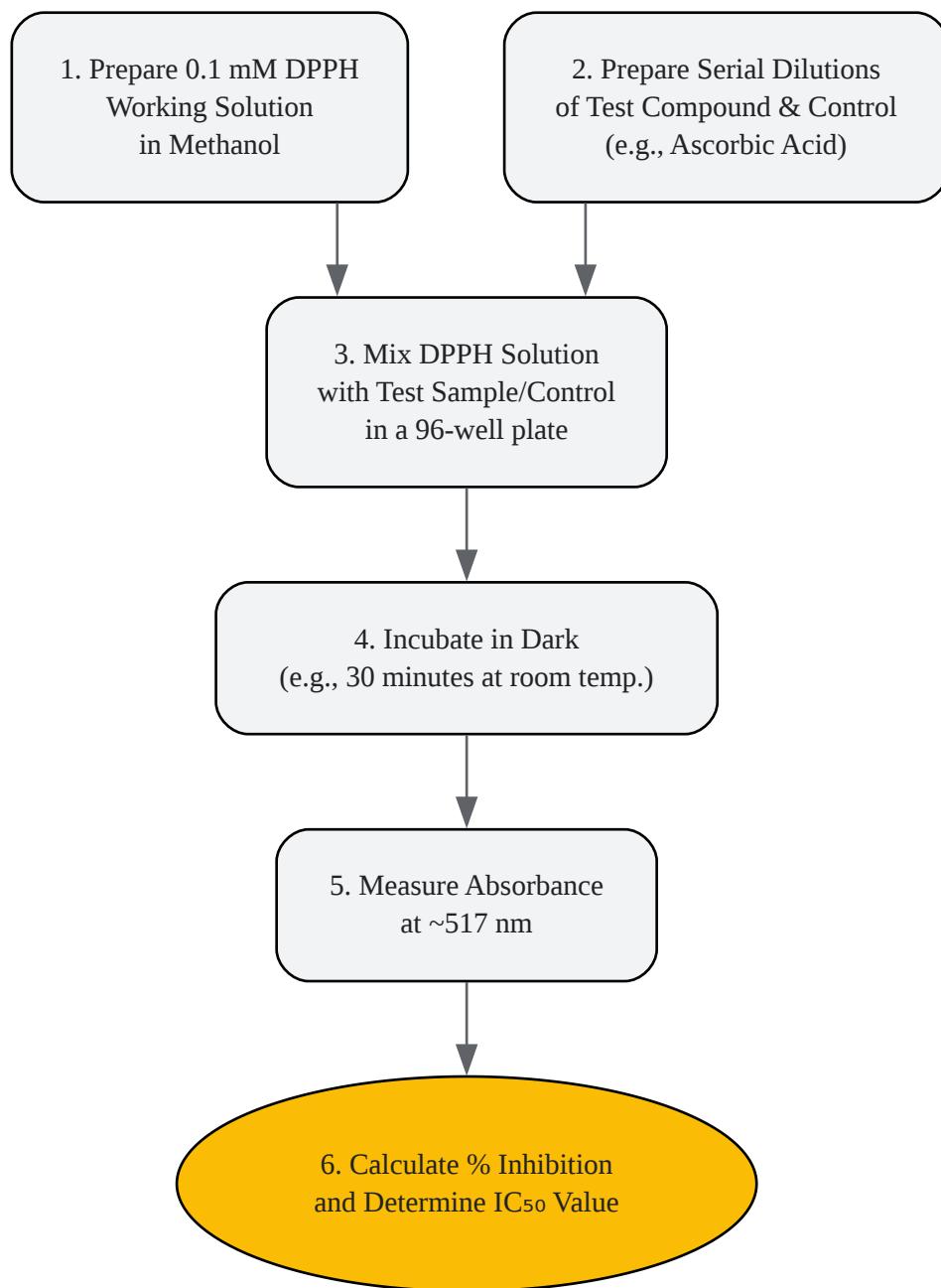
Vanillin demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[\[12\]](#)[\[16\]](#) Its mechanism is primarily membrane-active, causing dissipation of ion gradients and inhibition of respiration.[\[3\]](#)

Organism Type	Vanillin: Performance Metric (MIC)	3,5-Dimethyl-4-hydroxybenzaldehyde
Multidrug-Resistant <i>E. coli</i>	1.25 mg/mL [12]	Data not available in reviewed literature
Multidrug-Resistant <i>Salmonella</i>	1.25–2.5 mg/mL [12]	Data not available in reviewed literature
Multidrug-Resistant <i>S. aureus</i>	2.5 mg/mL [12]	Data not available in reviewed literature
Spoilage Yeasts (from mango)	5.0–6.7 mM (0.76–1.02 mg/mL) [16]	Data not available in reviewed literature
Spoilage Fungi (from mango)	12.5–13.3 mM (1.90–2.02 mg/mL) [16]	Data not available in reviewed literature


Applications

3,5-Dimethyl-4-hydroxybenzaldehyde is predominantly used as a specialized chemical intermediate. Its most notable application is in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] It is also used in the synthesis of fragrances and flavoring agents.[3]

Vanillin has a wide range of applications. It is extensively used as a flavoring agent in the food, beverage, and pharmaceutical industries.[4] Beyond its flavor profile, its biological activities make it a subject of research for therapeutic applications, including as an anti-inflammatory, antioxidant, and antimicrobial agent.[13][17] It also serves as a chemical intermediate for the synthesis of other pharmaceuticals and fine chemicals.[7]


Mandatory Visualizations

The following diagrams illustrate a key anti-inflammatory pathway modulated by vanillin and a standard experimental workflow used to assess antioxidant activity.

[Click to download full resolution via product page](#)

Caption: Vanillin's anti-inflammatory mechanism via inhibition of the NF- κ B pathway.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

Experimental Protocols

To facilitate further research and enable comparative studies, detailed protocols for key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[\[18\]](#)[\[19\]](#)

1. Reagent Preparation:

- DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 1 mM) in a spectrophotometric-grade solvent like methanol or ethanol. Store this solution in a dark, airtight container at 4°C.[\[18\]](#)
- DPPH Working Solution: On the day of the experiment, dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mM. The absorbance of this working solution at 517 nm should be around 1.0 ± 0.2 .[\[19\]](#)
- Test Samples: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent. Create a series of dilutions from this stock to test a range of concentrations.[\[18\]](#)
- Positive Control: Prepare a similar dilution series of a known antioxidant, such as ascorbic acid or Trolox.[\[18\]](#)

2. Assay Procedure (96-well plate format):

- Add a specific volume (e.g., 100 μ L) of the DPPH working solution to each well.
- Add a smaller volume (e.g., 100 μ L) of each test sample dilution, positive control dilution, or solvent (for the blank/control) to the respective wells.
- Mix the contents of the wells thoroughly.
- Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[\[18\]](#)
- Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[\[18\]](#)

3. Data Analysis:

- Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance of the DPPH solution with the test compound.[19]
- Plot the % Inhibition against the concentration of the test compound.
- Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, from the plot. A lower IC₅₀ value indicates higher antioxidant activity.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This colorimetric assay is used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Reagent Preparation:

- MTT Solution: Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a concentration of 5 mg/mL. Sterilize the solution by passing it through a 0.2 µm filter. Store protected from light at 4°C.
- Solubilization Solution: Prepare a solution to dissolve the formazan crystals. A common solution is 10% SDS (sodium dodecyl sulfate) in 0.01 M HCl, or acidified isopropanol. DMSO is also frequently used.

2. Assay Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow, typically for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

- MTT Addition: After incubation, remove the treatment medium. Add a fresh, serum-free medium containing the MTT solution (e.g., diluted 1:10 from the stock) to each well.
- Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the MTT-containing medium. Add the solubilization solution (e.g., 100-150 µL of DMSO or SDS solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate gently on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a microplate reader.

3. Data Analysis:

- Calculate cell viability as a percentage relative to the untreated control cells: % Viability = $(\text{Absorbance}_{\text{sample}} / \text{Absorbance}_{\text{control}}) * 100$
- Plot the % Viability against the compound concentration to determine the IC₅₀ value, which represents the concentration of the compound that reduces cell viability by 50%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl- β -D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC
[pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 3,5-Dimethyl-4-hydroxybenzaldehyde | CAS#:2233-18-3 | Chemsric [chemsrc.com]
- 14. ojs.wiserpub.com [ojs.wiserpub.com]
- 15. researchgate.net [researchgate.net]
- 16. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide: 3,5-Dimethyl-4-hydroxybenzaldehyde vs. Vanillin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108906#comparing-3-5-dimethyl-4-hydroxybenzaldehyde-with-vanillin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com